4-(Acetylamino)-6-bromopyridine-2-sulfonyl chloride
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Overview
Description
Preparation Methods
The synthesis of 4-(Acetylamino)-6-bromopyridine-2-sulfonyl chloride typically involves several steps. One common method starts with the bromination of 4-acetylaminopyridine, followed by sulfonylation. The reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
4-(Acetylamino)-6-bromopyridine-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Acetylamino)-6-bromopyridine-2-sulfonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Acetylamino)-6-bromopyridine-2-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful in the study of enzyme mechanisms and protein labeling .
Comparison with Similar Compounds
Similar compounds to 4-(Acetylamino)-6-bromopyridine-2-sulfonyl chloride include:
4-Acetamidobenzenesulfonyl chloride: This compound has similar reactivity and applications but lacks the bromine atom.
N-Acetylsulfanilyl chloride: Another related compound used in similar applications.
The uniqueness of this compound lies in its bromine substitution, which can impart different chemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C7H6BrClN2O3S |
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Molecular Weight |
313.56 g/mol |
IUPAC Name |
4-acetamido-6-bromopyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C7H6BrClN2O3S/c1-4(12)10-5-2-6(8)11-7(3-5)15(9,13)14/h2-3H,1H3,(H,10,11,12) |
InChI Key |
DEZJSFAMVBBHLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=NC(=C1)Br)S(=O)(=O)Cl |
Origin of Product |
United States |
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